molecular formula C26H34N2O13 B11711006 2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine

2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine

Cat. No.: B11711006
M. Wt: 582.6 g/mol
InChI Key: YONVJLUCCOMDFT-UHFFFAOYSA-N
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Description

2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine is a complex organic compound known for its unique structure and properties. This compound is part of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with metal ions, making them useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine typically involves multiple steps. One common method involves the reaction of phenylsulfonate esters with pentaerythritol tetraester to produce dibenzyl alcohol. This intermediate undergoes chloromethylation and subsequent nucleophilic substitution reactions to form the final crown ether structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as alkoxides or thiolates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the ether ring.

Scientific Research Applications

2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine exerts its effects is primarily through its ability to form stable complexes with metal ions. The ether groups in the ring structure provide multiple coordination sites for metal ions, allowing for strong and selective binding. This property is exploited in various applications, such as ion transport and catalysis.

Comparison with Similar Compounds

Similar Compounds

    2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27-dodecahydrodibenzo[b,k][1,4,7,10,13,16,19,22]octaoxacyclotetracosine: Similar structure but with fewer ether groups.

    2-(Bromomethyl)-6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine: Contains a bromomethyl group instead of nitro groups.

Uniqueness

The uniqueness of 2,20-Dinitro-6,7,9,10,12,13,15,16,23,24,26,27,29,30-tetradecahydrodibenzo[B,N][1,4,7,10,13,16,19,22,25]nonaoxacycloheptacosine lies in its specific arrangement of ether groups and nitro substituents, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective ion binding and complex formation.

Properties

Molecular Formula

C26H34N2O13

Molecular Weight

582.6 g/mol

IUPAC Name

14,34-dinitro-2,5,8,11,18,21,24,27,30-nonaoxatricyclo[29.4.0.012,17]pentatriaconta-1(31),12(17),13,15,32,34-hexaene

InChI

InChI=1S/C26H34N2O13/c29-27(30)21-1-3-23-25(19-21)40-17-13-36-9-10-37-14-18-41-26-20-22(28(31)32)2-4-24(26)39-16-12-35-8-6-33-5-7-34-11-15-38-23/h1-4,19-20H,5-18H2

InChI Key

YONVJLUCCOMDFT-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=C(C=C(C=C2)[N+](=O)[O-])OCCOCCOCCOC3=C(C=CC(=C3)[N+](=O)[O-])OCCOCCO1

Origin of Product

United States

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